

1-Chloro-3-iodobenzene CAS number and properties

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Compound of Interest

Compound Name: 1-Chloro-3-iodobenzene

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An In-depth Technical Guide to 1-Chloro-3-iodobenzene

Chemical Identifier: **1-Chloro-3-iodobenzene** CAS Number: 625-99-0

This technical guide provides a comprehensive overview of **1-chloro-3-iodobenzene**, a key organohalogen compound utilized extensively in organic synthesis. Its utility is centered on its role as a versatile building block, particularly in the pharmaceutical and material science industries. This document outlines its chemical and physical properties, details an experimental protocol for its synthesis, and illustrates its application in cross-coupling reactions.

Core Properties of 1-Chloro-3-iodobenzene

1-Chloro-3-iodobenzene is a disubstituted aromatic compound, appearing as a colorless to pale yellow liquid or solid^{[1][2][3]}. Its physical and chemical characteristics are summarized below, providing essential data for researchers and chemists.

Physicochemical Data

Property	Value	Citations
Molecular Formula	C ₆ H ₄ ClI	[1][3][4][5]
Molecular Weight	238.45 g/mol	[4][5][6]
Appearance	Clear, colorless to pale yellow liquid	[1][2][3]
Boiling Point	103-104 °C at 15 mm Hg	[2][7]
Density	1.926 g/mL at 25 °C	[2][7]
Refractive Index (n ²⁰ /D)	1.6290 - 1.6330	[2][3]
Water Solubility	67.2 mg/L (sparingly soluble)	[1][2][6][7]

Chemical Identifiers

Identifier	Value	Citations
IUPAC Name	1-chloro-3-iodobenzene	[3][5]
Synonyms	m-chloriodobenzene, 3-chloriodobenzene, m-chlorophenyl iodide	[1][4][6]
InChI Key	JMLWXCJXOYDXRN-UHFFFAOYSA-N	[3][5]
Canonical SMILES	<chem>C1=CC(=CC(=C1)I)Cl</chem>	[1][3]

Applications in Research and Development

1-Chloro-3-iodobenzene is a valuable intermediate in the synthesis of complex organic molecules due to the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in many transition-metal-catalyzed cross-coupling reactions. This feature allows for selective, sequential functionalization.

- **Pharmaceutical Synthesis:** It serves as a crucial starting material or intermediate in the preparation of various pharmaceuticals and biologically active compounds[2][6][8].
- **Cross-Coupling Reactions:** The compound is widely used in reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations[8][9]. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.
- **Material Science:** It is employed in the development of functional materials, polymers, and is integral to synthesizing components for Organic Light Emitting Diodes (OLEDs)[8][9].

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of **1-chloro-3-iodobenzene**.

Synthesis of 1-Chloro-3-iodobenzene from 3-Chlorophenylboronic Acid

This protocol describes the iodination of an arylboronic acid to yield the target compound.

Materials:

- 3-Chlorophenylboronic acid
- Potassium fluoride (KF)
- Iodine (I₂)
- 1,4-Dioxane
- Silica gel
- Petroleum ether
- Ether

Procedure:

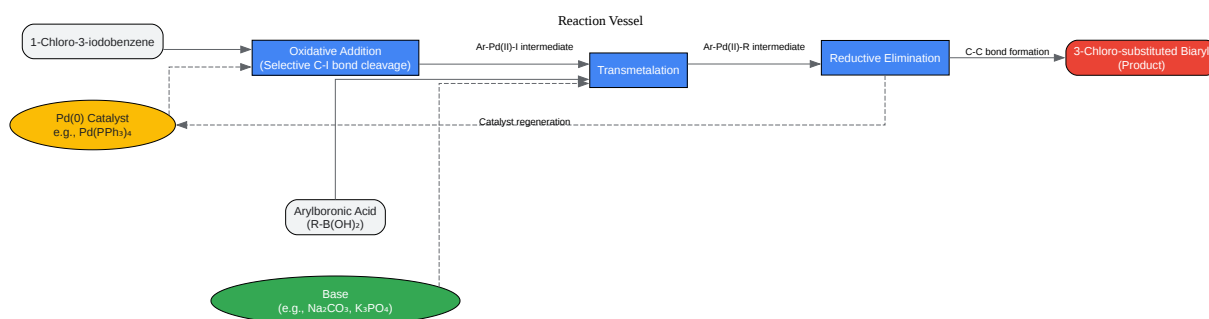
- A mixture of 3-chlorophenylboronic acid (0.55 mmol), potassium fluoride (96 mg, 1.65 mmol), and iodine (127 mg, 0.50 mmol) in 1,4-dioxane (5 mL) is prepared in a suitable reaction vessel.^[2]
- The mixture is stirred and heated to 80 °C for 1 hour.^[2]
- Upon completion, the reaction mixture is filtered through a silica gel column, eluting with ether (10 mL).^[2]
- The solvent is subsequently removed from the filtrate using a rotary evaporator.^[2]
- Further purification of the crude product is achieved by silica gel column chromatography, using a petroleum ether/ether (98:2) mixture as the eluent, to isolate the pure **1-chloro-3-iodobenzene**.^[2]

Reactivity and Synthetic Utility

The primary utility of **1-chloro-3-iodobenzene** in synthetic chemistry stems from the different reactivities of the C-I and C-Cl bonds. The C-I bond is more susceptible to oxidative addition to a low-valent transition metal catalyst (e.g., Palladium(0)), making it the preferred site for initial cross-coupling. This allows the chlorine atom to be retained for subsequent transformations under more forcing conditions or to remain as a permanent substituent influencing the electronic properties of the final product.

Suzuki-Miyaura Coupling Reaction Workflow

The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds. **1-Chloro-3-iodobenzene** readily participates in this reaction, typically at the iodine position.



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Caption: Suzuki-Miyaura coupling of **1-chloro-3-iodobenzene**.

Safety and Handling

1-Chloro-3-iodobenzene is classified as a hazardous substance that requires careful handling to minimize exposure.

- Hazards: It is known to cause skin and eye irritation[1][5][10]. It may also cause respiratory irritation[5].
- Precautions: Handling should be performed in a well-ventilated area, such as a fume hood[11]. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn[11][12]. Avoid inhalation of vapors and direct contact with skin and eyes[11].

- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition. Keep the container tightly closed[1]. Some suppliers provide the compound stabilized with copper[4].

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